
2-(1-Methyl-4-oxo-1,4-dihydro-3-chinolinyl)benzolsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzoic acid” is a chemical compound with the CAS Number: 105576-79-2. It has a molecular weight of 279.3 and its IUPAC name is 2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzoic acid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C17H13NO3 . The InChI code for this compound is 1S/C17H13NO3/c1-18-10-14 (11-6-2-3-7-12 (11)17 (20)21)16 (19)13-8-4-5-9-15 (13)18/h2-10H,1H3, (H,20,21) .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung wurde im Bereich der organischen Synthese verwendet. Zum Beispiel wurde sie als einziges Produkt in einem Experiment über die Cyclisierungsmodi eines Glycin-abgeleiteten Enaminoamids erhalten . Die hohe Ausbeute und die einfache Handhabung sind die Hauptmerkmale des dargestellten Syntheseverfahrens .
Arzneimittelentwicklung
Die strukturell verwandten 4-Oxo-Derivate von Pyrrol-3-carbonsäuren und die Pyrrolin-4-one im Allgemeinen sind auch als bioaktive Verbindungen von Interesse . Diese Substruktur ist zentral für bemerkenswert erfolgreiche Medikamente wie Atorvastatin und Sunitinib .
Antimalarielle Aktivität
Die 4-Oxo-Derivate von Pyrrol-3-carbonsäuren haben antimalarielle Aktivitäten gezeigt . Dies hat die Entwicklung vieler Ansätze zu ihrer Synthese inspiriert .
HIV-1-Protease-Inhibitorische Aktivität
Diese Verbindungen haben auch HIV-1-Protease-inhibitorische Aktivitäten gezeigt . Dies hat zur Entwicklung verschiedener synthetischer Ansätze geführt .
Antivirale Aktivität
Indolderivate, die strukturell der fraglichen Verbindung ähneln, haben antivirale Aktivität gezeigt . Beispielsweise wurden 6-Amino-4-substituiertealkyl-1H-indol-2-substituiertecarboxylate-Derivate hergestellt und als antivirale Mittel berichtet .
Entzündungshemmende Aktivität
Indolderivate haben auch entzündungshemmende Aktivität gezeigt . Dies hat bei Forschern Interesse geweckt, eine Vielzahl von Indolderivaten zu synthetisieren .
Antitumoraktivität
Indolderivate haben Antitumoraktivität gezeigt . Dies hat zur Entwicklung verschiedener Gerüste von Indol für das Screening verschiedener pharmakologischer Aktivitäten geführt .
Antioxidative Aktivität
Indolderivate haben antioxidative Aktivität gezeigt . Dies hat zur Synthese verschiedener Gerüste von Indol für das Screening verschiedener pharmakologischer Aktivitäten geführt .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid Structurally related compounds have been found to inhibit hiv-1 integrase strand transfer . This suggests that 2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid may also interact with similar targets.
Mode of Action
The exact mode of action of 2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid It’s structurally related compounds have been found to inhibit hiv-1 integrase strand transfer , suggesting that it may interact with its targets in a similar manner.
Biochemical Pathways
The specific biochemical pathways affected by 2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid Given its potential role as an hiv-1 integrase strand transfer inhibitor , it may affect pathways related to viral replication.
Result of Action
The specific molecular and cellular effects of 2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid If it acts as an hiv-1 integrase strand transfer inhibitor , it could potentially prevent the integration of the viral genome into the host cell’s DNA, thereby inhibiting viral replication.
Eigenschaften
IUPAC Name |
2-(1-methyl-4-oxoquinolin-3-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-18-10-14(11-6-2-3-7-12(11)17(20)21)16(19)13-8-4-5-9-15(13)18/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFLANDBXLRUSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649026 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-ethoxyphenoxy)phenyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2576287.png)
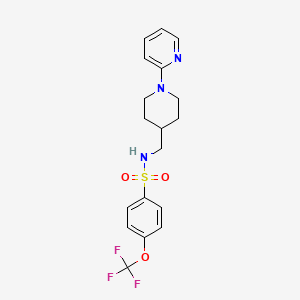
![2-[3-[(4-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2576290.png)
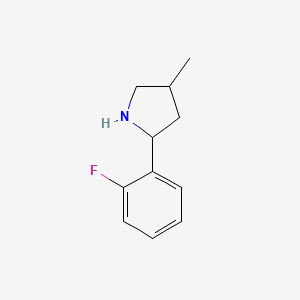
![8-(2,4-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
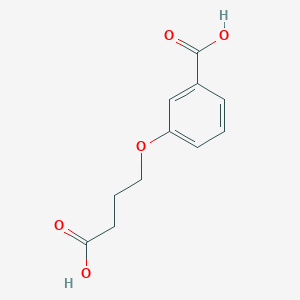
![Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate](/img/structure/B2576295.png)
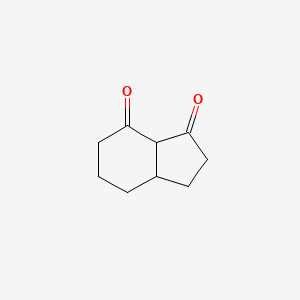
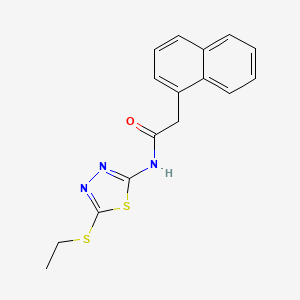
![2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2576302.png)
![Ethyl {[3-cyano-6-hydroxy-4-(3-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2576303.png)

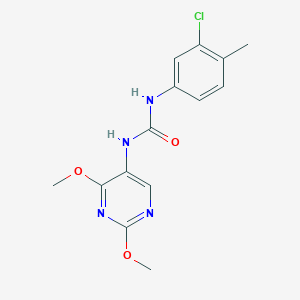
![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-4-carbox+](/img/structure/B2576308.png)